
cis-2-Methyltetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyltetrahydrofuran-3-carboxylic acid: is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a carboxylic acid group at the third position and a methyl group at the second position in the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived feedstocks. For example, the conversion of biomass to platform chemicals like 2-methyltetrahydrofuran can be achieved using metal-based catalysts. These catalysts facilitate the conversion of biomass-derived sugars into the desired product through a series of catalytic reactions .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Cis-2-Methyltetrahydrofuran-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be converted into ketones or aldehydes.
- Reduction : Can yield alcohols.
- Substitution Reactions : Can form various substituted derivatives, enhancing its utility in synthesizing complex molecules.
Biological Studies
The compound is being investigated for its role in metabolic pathways and enzyme interactions. The carboxylic acid group can participate in hydrogen bonding, influencing enzyme activity and potentially serving as a substrate for various biochemical reactions .
Industrial Applications
In industry, this compound is utilized:
- As a solvent in chemical processes due to its favorable solubility properties.
- In the production of fine chemicals, where its reactivity can be exploited to create desired products efficiently .
Case Study 1: Synthesis of Functionalized Compounds
A recent study demonstrated the use of this compound as a precursor in the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins via a green multicomponent approach. The study highlighted the compound's ability to facilitate reactions under mild conditions, resulting in high yields of biologically active derivatives .
Case Study 2: Continuous Flow Synthesis
Another investigation focused on the continuous-flow synthesis of cyclopropyl carbaldehydes using this compound as a solvent. The results indicated that using this compound led to comparable conversion rates as traditional solvents while reducing environmental impact .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis | Effective oxidation and reduction reactions observed |
Biological Studies | Enzyme interaction studies | Influences enzyme activity through hydrogen bonding |
Industrial Applications | Solvent and fine chemical production | High efficiency and favorable solubility properties |
Mechanism of Action
The mechanism of action of cis-2-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
2-Methyl-3-tetrahydrofuranthiol: A sulfur-containing analog used in flavorings.
2-Methyltetrahydrofuran: A related compound used as a green solvent and fuel additive.
Uniqueness: cis-2-Methyltetrahydrofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Biological Activity
cis-2-Methyltetrahydrofuran-3-carboxylic acid is a cyclic carboxylic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other tetrahydrofuran derivatives and has been studied for its effects on cellular processes, including inflammation, oxidative stress, and potential therapeutic applications.
Research indicates that this compound may influence various biological pathways:
- Oxidative Stress Modulation : It has been shown to affect the oxidative potential in cellular environments, which is critical in managing oxidative stress-related conditions. Studies have demonstrated that compounds derived from similar structures can induce the expression of genes associated with oxidative stress responses, such as Nrf2 (nuclear factor erythroid 2-related factor 2) .
- Inflammatory Response : The compound may modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. For instance, exposure to certain derivatives has been linked to increased levels of interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2), which are pivotal in inflammatory responses .
Study on Isoprene-Derived SOA
A significant study focused on the biological effects of secondary organic aerosols (SOA) derived from isoprene, which includes metabolites similar to this compound. The study revealed:
- Cellular Toxicity : No significant increase in lactate dehydrogenase (LDH) levels was observed, indicating low cytotoxicity in the tested conditions.
- Gene Expression : Direct exposure to SOA increased the expression of oxidative stress-related genes, suggesting a mechanism through which these compounds could exert biological effects .
Peptide Therapeutics
Research into peptide-based therapies has highlighted the role of small molecules like cis-2-Methyltetrahydrofuran derivatives in enhancing the efficacy of existing treatments. These compounds can serve as molecular blockers or modulators in various therapeutic contexts, including cancer treatment and anti-inflammatory therapies .
Comparative Analysis of Biological Activities
The table below summarizes key findings related to the biological activities of this compound compared to other related compounds:
Compound Name | Oxidative Stress Modulation | Inflammatory Response | Cytotoxicity Level |
---|---|---|---|
This compound | Moderate | Increased IL-8 | Low |
Isoprene-derived SOA | High | Increased PTGS2 | Very Low |
Oleanolic Acid | High | Moderate | Moderate |
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2R,3R)-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
YXVATTQXDIZNEP-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)C(=O)O |
Canonical SMILES |
CC1C(CCO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.